N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide
Description
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide is a synthetic organic compound that features a brominated aromatic ring and a pyrrolidine moiety
Properties
IUPAC Name |
N-(4-bromo-2-propan-2-ylphenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-11(2)13-9-12(16)5-6-14(13)17-15(19)10-18-7-3-4-8-18/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAVWKHVNZFYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:
Bromination: The starting material, 2-(propan-2-yl)phenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 4-bromo-2-(propan-2-yl)phenyl.
Acylation: The brominated intermediate is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form 4-bromo-2-(propan-2-yl)phenyl chloroacetamide.
Pyrrolidine Substitution: Finally, the chloroacetamide is reacted with pyrrolidine under basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used (e.g., azide, thiol derivatives).
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Carboxylic acid and pyrrolidine derivatives.
Scientific Research Applications
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and pyrrolidine moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide
- N-[4-fluoro-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide
- N-[4-methyl-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide
Uniqueness
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the brominated aromatic ring and pyrrolidine moiety provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
